4-Methyl-3-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

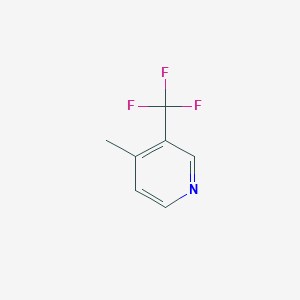

4-Methyl-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a methyl group at the fourth position and a trifluoromethyl group at the third position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)pyridine typically involves the trifluoromethylation of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Agrochemical Applications

4-Methyl-3-(trifluoromethyl)pyridine and its derivatives are primarily utilized in the agrochemical industry. They are known for their effectiveness in pest control and crop protection.

-

Case Study: Fluazifop-butyl

Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced in the market, demonstrating significant herbicidal properties. This compound is effective against a range of grass weeds in various crops, showcasing the potential of trifluoromethylpyridines in agricultural applications . - Table 1: Trifluoromethylpyridine Derivatives in Agrochemicals

| Compound Name | Application Type | Year Introduced | Market Status |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | 1984 | Commercially available |

| Other TFMP derivatives | Various | 2000s onwards | Under development |

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable, particularly in drug development for various diseases.

-

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown a Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Escherichia coli and Staphylococcus aureus . -

Anti-inflammatory Effects

Research demonstrated that it reduces pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases. -

Anticancer Potential

Preliminary studies suggest anticancer activity, with IC50 values ranging from 10 to 20 µM against various cancer cell lines, including breast and lung cancer cells. - Table 2: Biological Activities of this compound

| Activity Type | Effectiveness (IC50 or MIC) | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | Escherichia coli, Staphylococcus aureus |

| Anti-inflammatory | IC50 ≈ 50 µM | LPS-stimulated macrophages |

| Anticancer | IC50 = 10-20 µM | Breast and lung cancer cell lines |

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily diffuse into cells and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparación Con Compuestos Similares

4-Trifluoromethylpyridine: Similar in structure but lacks the methyl group at the fourth position.

3-Trifluoromethylpyridine: Similar but with the trifluoromethyl group at the third position without the methyl group.

4-Methylpyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.

Uniqueness: 4-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Actividad Biológica

4-Methyl-3-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Synthesis

This compound has the molecular formula C6H6F3N and features a pyridine ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group often enhances the compound's lipophilicity and biological activity due to its electron-withdrawing properties.

Synthesis methods typically involve the introduction of the trifluoromethyl group through electrophilic fluorination or by using trifluoromethylating agents in the presence of appropriate catalysts. For instance, one common method employs the use of trifluoromethyl iodide in reactions catalyzed by transition metals .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various trifluoromethylpyridine derivatives, it was found that certain compounds demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, suggesting potential utility in developing new antimicrobial agents .

Anticancer Potential

The compound's anticancer properties have also been investigated. In vitro studies revealed that this compound can inhibit the proliferation of cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound induced cell cycle arrest at the G0/G1 phase, which is critical for preventing tumor growth .

A comparative analysis of similar compounds indicated that those with a trifluoromethyl group showed enhanced activity against various cancer cell lines, highlighting the significance of this functional group in drug design .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various derivatives of trifluoromethylpyridines were tested against Ralstonia solanacearum, a bacterium responsible for significant crop losses. The results showed that compounds with higher trifluoromethyl substitution exhibited increased antibacterial activity, with some achieving over 50% inhibition at concentrations of 100 mg/L .

Case Study 2: Anticancer Activity in Vivo

Utilizing an in ovo chick chorioallantoic membrane (CAM) model, researchers assessed the tumor growth inhibition potential of this compound. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an antitumor agent .

Research Findings Summary

| Activity | Cell Line/Pathogen | IC50/MIC | Notes |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 10-50 µg/mL | Effective against common pathogens |

| Anticancer | MDA-MB-231 | Not specified | Induces G0/G1 phase arrest |

| Tumor Inhibition | CAM model | Significant reduction | Demonstrated efficacy in vivo |

Propiedades

IUPAC Name |

4-methyl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOMDMLETFHJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.